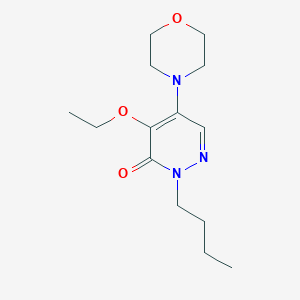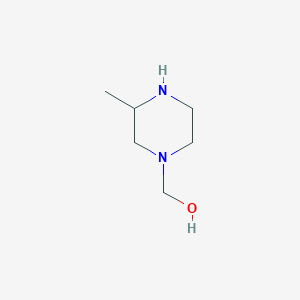
(3-Methylpiperazin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpiperazin-1-yl)methanol is an organic compound characterized by a piperazine ring substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperazin-1-yl)methanol typically involves the reaction of piperazine with formaldehyde and a methylating agent. One common method is the reductive amination of piperazine with formaldehyde, followed by methylation using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Chemistry: (3-Methylpiperazin-1-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to known pharmacophores.
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which (3-Methylpiperazin-1-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl group can form hydrogen bonds, while the piperazine ring can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Piperazine: A parent compound with a similar structure but lacking the methyl and hydroxymethyl groups.
N-Methylpiperazine: Similar but lacks the hydroxymethyl group.
(4-Methylpiperazin-1-yl)methanol: Similar but with the methyl group on the 4-position of the piperazine ring.
Uniqueness: (3-Methylpiperazin-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3-methylpiperazin-1-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c1-6-4-8(5-9)3-2-7-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
IMTPOBPBCRRFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
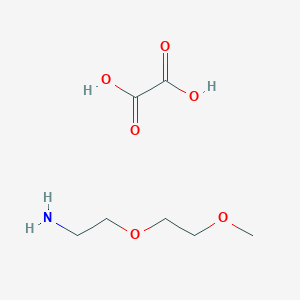
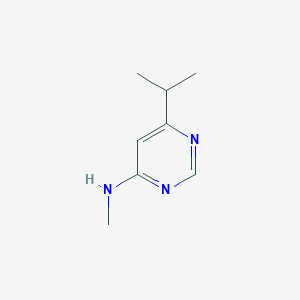
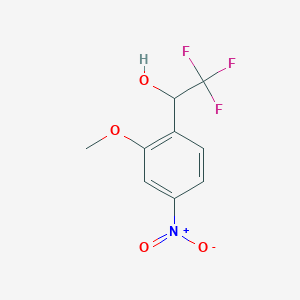
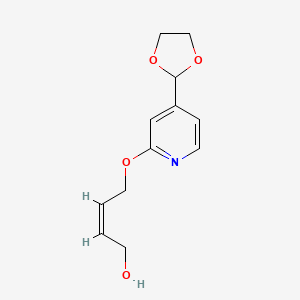
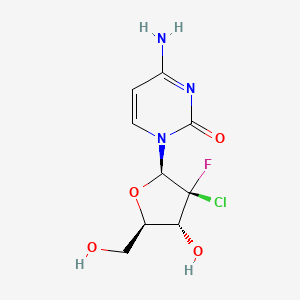
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
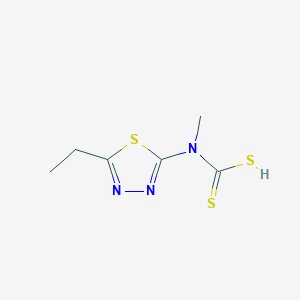

![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
